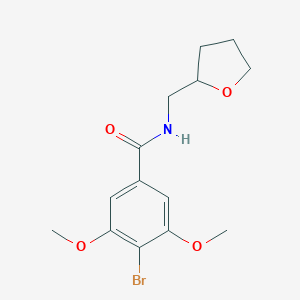![molecular formula C16H13ClN2OS B263075 2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B263075.png)
2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide, also known as CMT-3, is a synthetic compound that belongs to the family of thiazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of oncology.
作用機序
2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide is believed to exert its anti-cancer effects by inhibiting the activity of MMPs. MMPs are a family of enzymes that are involved in the degradation of extracellular matrix (ECM) components, which are necessary for cancer cell invasion and metastasis. 2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide has been shown to inhibit the activity of MMP-2 and MMP-9, two key MMPs that are overexpressed in many types of cancer.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide has also been shown to exhibit anti-inflammatory and anti-angiogenic effects. It has been suggested that these effects may be mediated by the inhibition of MMP activity.
実験室実験の利点と制限
One of the main advantages of 2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide is its potent anti-cancer activity. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further development as an anti-cancer agent. However, one limitation of 2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on 2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide. One area of interest is the development of more soluble analogs of 2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide that can be administered more easily in vivo. Another area of interest is the investigation of the potential synergistic effects of 2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide with other anti-cancer agents. Finally, further studies are needed to elucidate the precise mechanisms underlying the anti-cancer, anti-inflammatory, and anti-angiogenic effects of 2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide.
合成法
The synthesis of 2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide involves the reaction of 2-chloroaniline with 4-methylbenzo[d]thiazol-2-ylacetyl chloride in the presence of a base. The resulting product is then purified using column chromatography.
科学的研究の応用
2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide has been shown to exhibit potent anti-cancer activity in a variety of cancer cell lines, including breast, prostate, and colon cancer. It has been suggested that 2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide induces apoptosis (programmed cell death) in cancer cells by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in cancer cell invasion and metastasis.
特性
製品名 |
2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide |
|---|---|
分子式 |
C16H13ClN2OS |
分子量 |
316.8 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H13ClN2OS/c1-10-5-4-8-13-15(10)19-16(21-13)18-14(20)9-11-6-2-3-7-12(11)17/h2-8H,9H2,1H3,(H,18,19,20) |
InChIキー |
LHZJSQCKIMCJEN-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC=CC=C3Cl |
正規SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(3-Methylphenyl)sulfonyl]-4-piperidinol](/img/structure/B262999.png)





![4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B263013.png)



